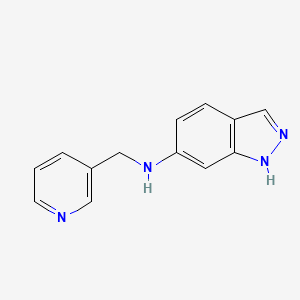

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring attached to an indazole moiety, which contributes to its distinctive properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine typically involves the reaction of 3-(pyridin-3-ylmethyl)aniline with appropriate reagents under controlled conditions. One common method includes the use of a cyclization reaction where the aniline derivative undergoes intramolecular cyclization to form the indazole ring. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Indazole Nitrogen

The indazole scaffold undergoes selective alkylation and arylation at N1 or N2 positions depending on reaction conditions:

-

N-Methylation : Treatment with trimethyl orthoformate (TMOF) in concentrated H₂SO₄ selectively methylates the N2 position (73% yield), forming N,2,3-trimethyl-2H-indazol-6-amine. Excess TMOF leads to over-methylation, producing novel byproducts like N,N,2,3-tetramethyl-2H-indazol-6-amine .

-

Reductive Amination : Reaction with formaldehyde and NaBH₄ in methanol generates secondary amines (87% yield), optimized for minimal byproduct formation .

Coupling Reactions

-

Suzuki-Miyaura Cross-Coupling : Boronic acid derivatives of indazole react with halogenated pyridines under Pd catalysis to form biaryl structures. For example, iodinated indazoles couple with pyridinylboronic esters to yield intermediates for anticancer agents .

-

Buchwald-Hartwig Amination : Aryl halides undergo C–N bond formation with amines, enabling the introduction of pyridinylmethyl groups .

Formaldehyde Addition to Indazole

Studies using NMR and DFT calculations reveal:

-

Kinetic vs. Thermodynamic Control : N1-substituted adducts form initially but isomerize to N2-substituted products due to lower activation energy (ΔG‡ = 63–72 kJ·mol⁻¹) .

-

Protonation Effects : Acidic conditions stabilize N1-protonated intermediates, favoring N2-methylation .

| Reaction Step | ΔG (kJ·mol⁻¹) | Key Observation |

|---|---|---|

| N1-Adduct Formation | 72 | Higher barrier, less stable |

| N2-Adduct Formation | 63 | Lower barrier, thermodynamically favored |

| Isomerization (N1 → N2) | -22.6 | Exergonic process |

Functionalization of the Pyridine Ring

-

Electrophilic Substitution : Pyridine undergoes nitration or halogenation at the meta position, enabling further derivatization .

-

Coordination Chemistry : The pyridinyl nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions .

Biological Activity and Derivatization

Derivatives exhibit antiproliferative effects against cancer cell lines (e.g., 4T1, A549):

-

Structure-Activity Relationships :

| Derivative | Substituent (R₁) | IC₅₀ (μM, 4T1) |

|---|---|---|

| 2f | 4-Ethylpiperazine | 0.34 |

| 2h | 4-Isopropylpiperazine | >10 |

Industrial-Scale Optimization

-

Purification Strategies : Acid-base extraction replaces column chromatography, improving yields (87% vs. 39%) .

-

Green Chemistry : Aqueous HCl and SnCl₂ enable nitro reductions with reduced environmental impact .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and reductive aminations underscores its utility in medicinal chemistry. Mechanistic insights into regioselectivity and thermodynamic stability guide the rational design of derivatives with enhanced biological activity .

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the primary applications of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is in the development of antitumor agents. Research indicates that compounds with indazole structures can inhibit protein kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and angiogenesis, making these compounds valuable in cancer therapy .

Protein Kinase Inhibition

The compound has been shown to modulate signal transduction pathways involving tyrosine kinases, which are implicated in various cancers and other diseases such as diabetes and rheumatoid arthritis. By targeting these kinases, this compound may provide therapeutic benefits in managing these conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, tests on breast cancer and lung cancer cell lines revealed that the compound effectively inhibits cell growth at low micromolar concentrations .

In Vivo Studies

Preclinical in vivo studies have also shown promising results. Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These findings suggest that the compound may be effective in reducing tumor burden and improving survival rates .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(pyridin-2-ylmethyl)-2H-indazol-6-amine

- N-(pyridin-4-ylmethyl)-2H-indazol-6-amine

- N-(pyridin-3-ylmethyl)-2H-indazol-5-amine

Uniqueness

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is unique due to its specific substitution pattern on the pyridine and indazole rings, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in medicinal chemistry and related fields .

Actividad Biológica

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, as well as the mechanisms underlying these effects.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a 2H-indazole moiety. The synthesis of this compound typically involves multi-step reactions, including N-arylation techniques that have been optimized for efficiency and yield. Recent studies highlight methods such as the Chan–Evans–Lam coupling, which allows for the formation of various indazole derivatives with diverse substituents that impact biological activity .

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies using RAW264.7 macrophage cells demonstrated that this compound can significantly inhibit nitric oxide (NO) production induced by lipopolysaccharides (LPS), a common inflammatory stimulus. The Griess assay showed that at concentrations of 20 µg/mL, the compound effectively reduced NO levels without compromising cell viability .

Table 1: Anti-inflammatory Activity of this compound

| Concentration (µg/mL) | NO Production (µg/mL) | Cell Viability (%) |

|---|---|---|

| 0 | 15.0 | 100 |

| 1 | 12.5 | 95 |

| 5 | 8.0 | 90 |

| 10 | 5.0 | 85 |

| 20 | 2.0 | 80 |

These results indicate a dose-dependent inhibition of NO production, suggesting that this compound has potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines. Its structure is similar to other indazole derivatives known to inhibit key signaling pathways in cancer cells. For instance, compounds containing indazole scaffolds have shown effectiveness against various kinases involved in tumor progression.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.88 |

| MCF7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.00 |

The IC50 values indicate that this compound has potent antiproliferative effects across multiple cancer types, suggesting its utility in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Reduction of Inflammatory Mediators : The compound's ability to lower NO production suggests it may interfere with signaling pathways involved in inflammation, potentially through the inhibition of NF-kB activation or other pro-inflammatory pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of indazole derivatives, including this compound, in preclinical models:

- Study on RAW264.7 Cells : A study assessed the cytotoxicity and anti-inflammatory effects of various indazole derivatives, including this compound. The findings indicated significant anti-inflammatory effects with minimal cytotoxicity at therapeutic concentrations .

- Cancer Cell Line Studies : Another investigation into the antiproliferative effects against breast and lung cancer cell lines revealed promising results, with IC50 values indicating strong potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-1H-indazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-10(7-14-5-1)8-15-12-4-3-11-9-16-17-13(11)6-12/h1-7,9,15H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODCDMXXWXCGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC3=C(C=C2)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.